molecular formula C5H10OS B1221201 S-Methyl butanethioate CAS No. 2432-51-1

S-Methyl butanethioate

Cat. No. B1221201
CAS RN: 2432-51-1
M. Wt: 118.2 g/mol
InChI Key: GRLJIIJNZJVMGP-UHFFFAOYSA-N
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Description

S-Methyl butanethioate (also known as S-methyl 3-methylbutanethioate ) is a chemical compound with the molecular formula C6H12OS and a molecular weight of 132.224 g/mol . It is an ester, specifically the S-methyl ester of 3-methylbutanethioic acid .


Molecular Structure Analysis

The molecular structure of S-Methyl butanethioate consists of a butyl group (CH3CH2CH2CH2) attached to a thiol group (SH) via an oxygen atom. The sulfur atom in the thiol group imparts its characteristic odor .

Scientific Research Applications

Food Industry: Flavoring Agent

Methyl thiobutyrate is used as a flavoring agent in the food industry due to its organoleptic properties. It imparts a cheese-like, musty, and sulfurous aroma, which is valuable in creating complex flavors . Its role in flavoring is significant because it contributes to the characteristic profiles of various dairy products, especially cheeses like Camembert .

Agriculture: Nematode Control

In agriculture, Methyl thiobutyrate shows potential as a biological control agent against plant-parasitic nematodes. Certain sulfur-containing volatile organic compounds, including Methyl thiobutyrate, have demonstrated strong toxicity to nematodes, making them promising candidates for eco-friendly pest management strategies .

Environmental Science: Microbial Metabolism

The compound is involved in the enzymatic reactions of certain microorganisms, such as Geotrichum candidum, which can synthesize S-methyl thioacetate (MTA) when methanethiol and acetyl-CoA are present. This process is of interest in environmental science for understanding microbial metabolism and its applications .

Biotechnology: Metabolic Pathway Analysis

In biotechnological research, Methyl thiobutyrate is studied for its formation pathways from fatty acids and branched-chain amino acids by brevibacteria. Understanding these metabolic pathways can lead to advancements in the production of potent odor compounds and their application in various biotechnological fields .

Medicine: Diagnostic Marker

While direct applications in medicine are not extensively documented, related compounds and metabolic pathways involving Methyl thiobutyrate are of interest for diagnostic purposes. For instance, volatile sulfur-containing compounds characteristic of certain biological processes can be identified and measured for clinical diagnostics .

Materials Science: Synthesis of Thioesters

Methyl thiobutyrate is also relevant in materials science for the synthesis of short-chain S-methyl thioesters. These compounds have potential applications in the development of new materials with specific odor profiles or chemical properties .

Chemical Synthesis: Intermediate Compound

As an intermediate compound in chemical synthesis, Methyl thiobutyrate is used to produce other chemicals. Its reactivity and sulfur content make it a valuable building block in the synthesis of more complex molecules .

Fragrance Industry: Scent Component

In the fragrance industry, Methyl thiobutyrate is utilized for its strong and distinctive scent. It is used in the formulation of perfumes and other scented products to achieve desired olfactory effects .

Mechanism of Action

Target of Action

It’s known that this compound has a significant impact on the flavor profile of certain foods, suggesting that it interacts with olfactory receptors .

Mode of Action

It is known to contribute to the flavor profile of certain foods, indicating that it may interact with olfactory receptors to produce specific sensory responses

Biochemical Pathways

Methyl Thiobutyrate is known to be produced from fatty acids or branched-chain amino acids by certain bacteria . The compound is part of the L-leucine catabolic pathway, where it is produced from L-leucine through several acyl-CoA intermediates . This pathway is significant in the production of S-methyl thioesters, which contribute to the aroma of numerous cheeses .

Pharmacokinetics

Given its volatile nature and its presence in food products, it is likely that it is absorbed through the gastrointestinal tract and possibly through inhalation . Its distribution, metabolism, and excretion would be expected to follow the general pathways for small, volatile organic compounds.

Result of Action

The primary known effect of Methyl Thiobutyrate is its contribution to the flavor and aroma profiles of certain foods, particularly cheeses . It produces a characteristic sulfurous, cheese-like, musty odor . In the context of cheese ripening, it contributes to the development of desirable flavor characteristics .

Action Environment

The action of Methyl Thiobutyrate can be influenced by various environmental factors. For instance, the production of this compound by bacteria can be affected by the composition of the growth medium, temperature, and pH . In the context of food products, the concentration of Methyl Thiobutyrate and its perception can be influenced by the presence of other flavor compounds.

properties

IUPAC Name

S-methyl butanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10OS/c1-3-4-5(6)7-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLJIIJNZJVMGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047669
Record name S-Methyl thiobutyrate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, colourless to pale yellow liquid with putrid, rancid, sour, pungent cabbage odour (powerful sweet cheesy odour in dilute solution)
Record name S-Methyl butanethioate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031191
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Methyl thiobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/113/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

142.00 to 143.00 °C. @ 757.00 mm Hg
Record name S-Methyl butanethioate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031191
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; miscible in diethyl ether
Record name Methyl thiobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/113/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.960-0.975
Record name Methyl thiobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/113/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

S-Methyl butanethioate

CAS RN

2432-51-1
Record name S-Methyl butanethioate
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Record name Methyl thiolbutyrate
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Record name Butanethioic acid, S-methyl ester
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Record name S-Methyl thiobutyrate
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Record name S-methyl butanethioate
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Record name METHYL THIOBUTYRATE
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Record name S-Methyl butanethioate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031191
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary sources of methyl thiobutyrate?

A: Methyl thiobutyrate is naturally produced by various microorganisms, including bacteria and yeasts, during the fermentation process. In food, it is found in cheese, particularly those ripened with bacteria like Brevibacterium linens and Arthrobacter sp. []. Strawberries are another source, where its concentration increases significantly upon heating [].

Q2: How does methyl thiobutyrate contribute to the aroma of food?

A: Methyl thiobutyrate possesses a low odor threshold, meaning even tiny amounts can be detected by the human nose. It imparts a pungent, cheesy, or fruity aroma, depending on the concentration and food matrix. In heated strawberry puree, it is considered a major contributor to the characteristic cooked flavor [].

Q3: What is the mechanism behind the nematicidal activity of methyl thiobutyrate?

A: While the exact mechanism of action remains unclear, research suggests that methyl thiobutyrate, along with other volatile organic compounds (VOCs), can kill nematodes []. Further investigation is needed to determine the specific molecular targets and downstream effects.

Q4: How does the nematicidal activity of methyl thiobutyrate compare to existing solutions?

A: Interestingly, methyl thiobutyrate demonstrated a stronger nematicidal activity against Caenorhabditis elegans and Meloidogyne incognita compared to the commercially available nematicide dimethyl disulfide []. This finding highlights its potential as a novel, naturally derived alternative for nematode control.

Q5: Has methyl thiobutyrate been studied for other biological activities?

A: Yes, research has explored its interaction with odorant-binding proteins (OBPs) in rats. OBPs are responsible for transporting odorant molecules to olfactory receptors in the nose. A study showed that methyl thiobutyrate could bind to rat OBP-1F, suggesting its potential role in odor perception [].

Q6: Are there any analytical techniques for detecting and quantifying methyl thiobutyrate?

A: Several analytical techniques are employed for this purpose. Gas chromatography coupled with mass spectrometry (GC/MS) is commonly used to identify and quantify volatile compounds, including methyl thiobutyrate, in complex mixtures [, , , ]. Headspace solid-phase microextraction (HS-SPME) is often used as a sample preparation technique before GC/MS analysis to extract volatile compounds from the sample matrix [, , , , ].

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